molecular formula C15H23NO3 B14173294 N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide CAS No. 5540-08-9

N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide

Katalognummer: B14173294
CAS-Nummer: 5540-08-9
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: MRUVOCSKFGXWFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyethyl group and a methoxy-methylphenyl group attached to a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(4-methoxy-3-methylphenyl)butanoic acid and 2-methoxyethylamine.

    Amidation Reaction: The carboxylic acid group of 4-(4-methoxy-3-methylphenyl)butanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated intermediate is then reacted with 2-methoxyethylamine to form the desired amide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context and the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide can be compared with other similar compounds, such as:

    N-(2-methoxyethyl)-4-(4-methoxyphenyl)butanamide: Lacks the methyl group on the phenyl ring.

    N-(2-ethoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide: Has an ethoxyethyl group instead of a methoxyethyl group.

    N-(2-methoxyethyl)-4-(4-hydroxy-3-methylphenyl)butanamide: Contains a hydroxy group instead of a methoxy group.

Eigenschaften

CAS-Nummer

5540-08-9

Molekularformel

C15H23NO3

Molekulargewicht

265.35 g/mol

IUPAC-Name

N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide

InChI

InChI=1S/C15H23NO3/c1-12-11-13(7-8-14(12)19-3)5-4-6-15(17)16-9-10-18-2/h7-8,11H,4-6,9-10H2,1-3H3,(H,16,17)

InChI-Schlüssel

MRUVOCSKFGXWFA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CCCC(=O)NCCOC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.